molecular formula C8H4Cl2N2O2 B12854960 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12854960
M. Wt: 231.03 g/mol
InChI Key: ZYXVNCOQVDLALH-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H4Cl2N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,2-c]pyridine core with chlorine atoms at the 4 and 6 positions and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of 2,6-dichloro-4-nitropyridine with appropriate reagents. One common method includes the use of bromo(vinyl)magnesium in tetrahydrofuran (THF) at low temperatures, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can modify the carboxylic acid group to other functional groups.

Scientific Research Applications

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
  • 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine

Comparison: Compared to these similar compounds, 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both chlorine atoms and the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4Cl2N2O2/c9-5-1-4-6(7(10)12-5)3(2-11-4)8(13)14/h1-2,11H,(H,13,14)

InChI Key

ZYXVNCOQVDLALH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C(=O)O

Origin of Product

United States

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